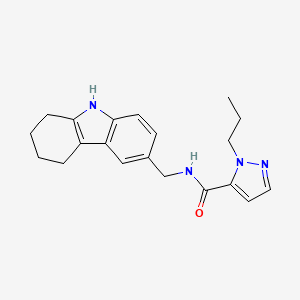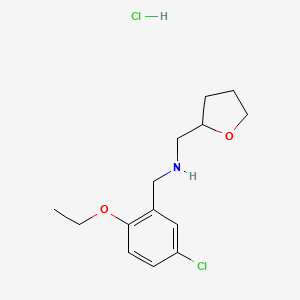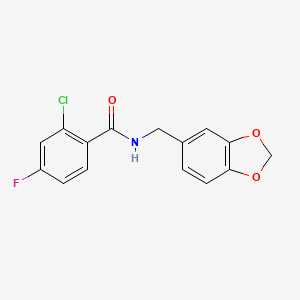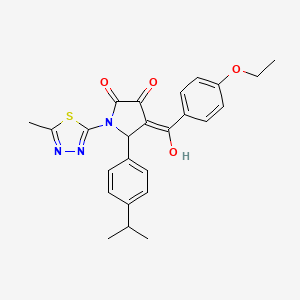
1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1 (B-lymphoma Mo-MLV insertion region 1 homolog) protein. BMI-1 is a transcriptional repressor that plays a crucial role in self-renewal of stem cells and cancer cells. Overexpression of BMI-1 has been observed in various types of cancer, including breast cancer, prostate cancer, and glioblastoma. Inhibition of BMI-1 has been shown to reduce cancer stem cell self-renewal and sensitize cancer cells to chemotherapy and radiation therapy.
Mécanisme D'action
BMI-1 is a transcriptional repressor that plays a crucial role in self-renewal of stem cells and cancer cells. It forms a complex with other proteins, such as Ring1A/B, to form the polycomb repressive complex 1 (PRC1). PRC1 is involved in the epigenetic regulation of gene expression by modifying histones. 1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide binds to the N-terminal of BMI-1 and disrupts the interaction between BMI-1 and Ring1A/B, thereby inhibiting the function of PRC1. Inhibition of PRC1 leads to the derepression of genes that are involved in cell differentiation and apoptosis, and the inhibition of genes that are involved in stem cell self-renewal.
Biochemical and physiological effects:
This compound has been shown to inhibit the self-renewal of cancer stem cells in various types of cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has been tested in preclinical studies and has shown promising results in reducing tumor growth and metastasis. However, this compound has also been shown to have off-target effects on other proteins, such as MLL1 and MLL2, which are involved in epigenetic regulation of gene expression. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide is a small molecule inhibitor of BMI-1, which makes it an attractive candidate for drug development. It has been shown to have promising anti-cancer properties in preclinical studies. However, this compound has also been shown to have off-target effects on other proteins, which may limit its specificity. Further studies are needed to optimize the dosing and delivery of this compound to minimize off-target effects.
Orientations Futures
For research on 1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide include:
1. Clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
2. Optimization of the dosing and delivery of this compound to minimize off-target effects.
3. Development of combination therapies to enhance the anti-cancer properties of this compound.
4. Investigation of the role of BMI-1 in other diseases, such as Alzheimer's disease and diabetes.
5. Development of BMI-1 inhibitors with improved specificity and potency.
Méthodes De Synthèse
1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide was first synthesized by PTC Therapeutics Inc. The synthesis involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid with propylamine to form the corresponding amide. The amide is then reacted with 1H-pyrazole-5-carboxylic acid to form this compound. The final product is obtained as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the self-renewal of cancer stem cells in various types of cancer, including breast cancer, prostate cancer, and glioblastoma. Inhibition of BMI-1 by this compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has been tested in preclinical studies and has shown promising results in reducing tumor growth and metastasis.
Propriétés
IUPAC Name |
2-propyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-2-11-24-19(9-10-22-24)20(25)21-13-14-7-8-18-16(12-14)15-5-3-4-6-17(15)23-18/h7-10,12,23H,2-6,11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDFHUULMHVWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chloro-2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5437812.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B5437826.png)
![ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B5437834.png)
![3-({[1-(1-benzofuran-5-ylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5437848.png)


![4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5437870.png)
![N-3-pyridinyl-N'-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1,2-ethanediamine dihydrochloride](/img/structure/B5437871.png)
![N-ethyl-N-({3-[(2-methylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5437879.png)
![{4-[(2-adamantyloxy)carbonyl]-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B5437885.png)
![ethyl 1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B5437903.png)
![2-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5437914.png)

![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(5-methyl-2-furyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5437922.png)